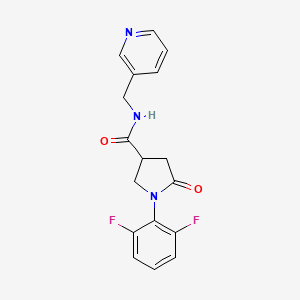
1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyrrolidine family of compounds, which are known for their diverse range of biological activities. DFP-10825 has been shown to have a number of interesting properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
作用機序
The mechanism of action of 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is thought to involve the modulation of certain enzymes and receptors in the body. For example, 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of p38 MAP kinase, which is involved in a number of cellular processes. This inhibition may lead to a reduction in inflammation and cell proliferation, which could have therapeutic potential in the treatment of certain diseases.
Biochemical and Physiological Effects:
1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to inhibit the activity of p38 MAP kinase, which is involved in a number of cellular processes. This inhibition may lead to a reduction in inflammation and cell proliferation, which could have therapeutic potential in the treatment of certain diseases. Additionally, 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have an effect on the activity of certain receptors in the body, which could also have therapeutic potential.
実験室実験の利点と制限
One advantage of using 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to modulate the activity of certain enzymes and receptors in the body. This makes it a useful tool for studying the function of these proteins in various cellular processes. However, one limitation of using 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in the treatment of certain diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, which could lead to the development of more effective therapies. Finally, there is a need for more research on the synthesis and characterization of 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide, which could lead to the development of new and improved methods for its production.
合成法
The synthesis of 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex process that involves several steps. The first step involves the preparation of a key intermediate, which is then reacted with other reagents to form the final product. The synthesis of 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been described in several scientific publications, and is a topic of ongoing research.
科学的研究の応用
1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, 1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of a protein called p38 MAP kinase, which is involved in a number of cellular processes. This inhibition may have therapeutic potential in the treatment of certain diseases, such as cancer and inflammatory disorders.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11-5-2-3-8-15(11)21-18(24)12-9-16(23)22(10-12)17-13(19)6-4-7-14(17)20/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSIZNZNPBDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
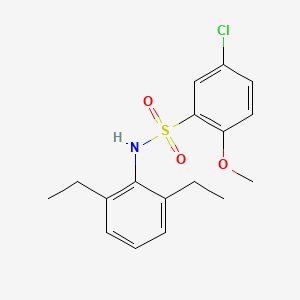
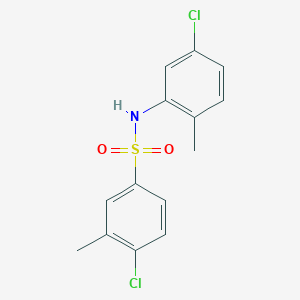
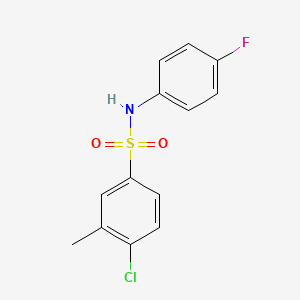
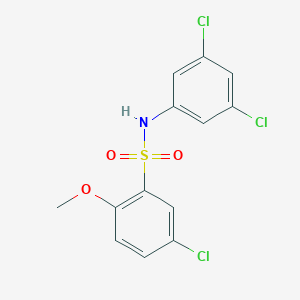

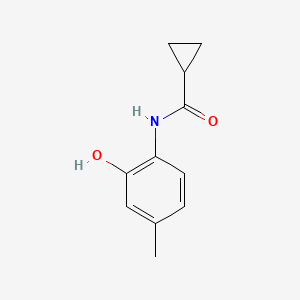
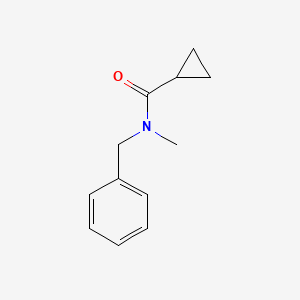
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
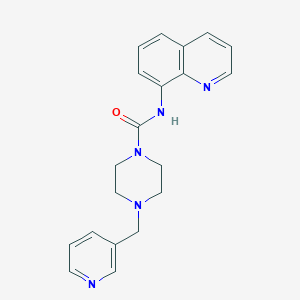

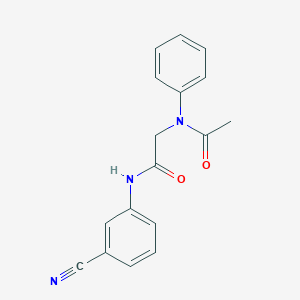
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6643299.png)
